molecular formula C12H17NO2 B261470 N-isopropyl-2-(4-methylphenoxy)acetamide

N-isopropyl-2-(4-methylphenoxy)acetamide

Cat. No.: B261470
M. Wt: 207.27 g/mol
InChI Key: BPSRJLCGUIONSP-UHFFFAOYSA-N
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Description

N-Isopropyl-2-(4-methylphenoxy)acetamide is an acetamide derivative characterized by an isopropyl group attached to the nitrogen atom and a 4-methylphenoxy moiety at the α-carbon of the acetamide backbone. Acetamide derivatives are widely utilized in pharmaceuticals, agrochemicals, and flavoring agents due to their versatility in molecular interactions and metabolic stability .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-propan-2-ylacetamide

InChI

InChI=1S/C12H17NO2/c1-9(2)13-12(14)8-15-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,13,14)

InChI Key

BPSRJLCGUIONSP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC(C)C

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, molecular weights, and applications of N-isopropyl-2-(4-methylphenoxy)acetamide and related compounds:

Compound Name (CAS No.) Molecular Formula Molecular Weight Key Functional Groups Applications/Properties Evidence ID
This compound* C₁₂H₁₇NO₂ 207.27 g/mol 4-Methylphenoxy, isopropylamide Not explicitly stated; likely intermediates or bioactive agents N/A
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide C₁₆H₁₇N₃O₂S 315.39 g/mol Thiophenmethyl, pyrazole substituents Flavoring agent (under EU evaluation)
Flufenacet (142459-58-3) C₁₅H₁₆F₄N₃O₃S 397.36 g/mol Fluorophenyl, thiadiazole, trifluoromethyl Herbicide; inhibits plant cell division
N-Isopropyl-2-(methylamino)acetamide (51489-14-6) C₆H₁₄N₂O 130.19 g/mol Methylamino, isopropylamide Intermediate in anti-tumor drug synthesis
2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide (714204-28-1) C₂₀H₂₆N₂O₄S 390.49 g/mol Isopropylphenoxy, sulfamoyl group Not specified; potential agrochemical use
N-[2-(4-chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide (298-59-9) C₁₄H₂₀ClNO₂ 269.77 g/mol Chlorophenyl, ethylacetamide Not specified; structural analog for drug discovery

Physicochemical and Environmental Properties

  • Sulfonamide groups (e.g., CAS 714204-28-1) improve solubility in polar solvents due to hydrogen-bonding capacity .
  • Synthetic Efficiency: Yields vary significantly: flufenacet analogs are synthesized in moderate yields (37.5% for compound 2b in ), while simpler derivatives like N-isopropyl-2-(methylamino)acetamide achieve >90% yields .
  • Environmental Impact :

    • Flufenacet is classified as hazardous to aquatic life (R50/53) under EU regulations, necessitating careful handling .

Key Research Findings

Structural-Activity Relationships :

  • Substitution on the phenyl ring (e.g., 4-methyl, 4-fluoro) and acetamide nitrogen (e.g., isopropyl, sulfamoyl) dictates biological activity. For instance, flufenacet’s thiadiazole ring is critical for herbicidal efficacy .
  • Chiral acetamides (e.g., compound 3oa) highlight the importance of stereochemistry in pharmaceutical applications .

Regulatory and Safety Profiles :

  • Flufenacet’s classification under R50/53 underscores the need for environmental risk assessments in agrochemical design .
  • Flavoring acetamides require rigorous toxicity evaluations, as seen in the EU’s safety assessment of CAS 16.133 .

Synthesis Advancements: Mechanochemical methods (e.g., ethanol-assisted cross-dehydrogenative coupling) offer greener routes for synthesizing chiral acetamides with high yields .

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